molecular formula C24H24ClN B3123770 bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride CAS No. 312619-39-9

bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride

Cat. No. B3123770
CAS RN: 312619-39-9
M. Wt: 361.9 g/mol
InChI Key: SESSHTRTZDHACX-JAXOOIEVSA-N
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Description

“Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride” is a complex organic compound. It likely contains two (1-naphthyl)ethylamine units, which are organic compounds consisting of a naphthalene (a type of polycyclic aromatic hydrocarbon) attached to an ethylamine group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of (1-naphthyl)ethylamine with a suitable reagent to introduce the second (1-naphthyl)ethylamine unit. The resulting product would then be treated with hydrochloric acid to form the hydrochloride salt .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex, with the two (1-naphthyl)ethylamine units potentially able to adopt a variety of spatial orientations relative to each other. The presence of the chiral center in the ®-1-(1-naphthyl)ethylamine units would also introduce the possibility of optical isomerism .


Chemical Reactions Analysis

As an organic amine, (1-naphthyl)ethylamine can participate in a variety of chemical reactions, including acid-base reactions, alkylation reactions, and reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific chemical structure. As a hydrochloride salt of an organic amine, it would likely be a solid at room temperature, soluble in water, and have a positive charge at physiological pH .

Scientific Research Applications

Organic Synthesis and Catalysis

Bis(®-1-(1-Naphthyl)ethyl)amine hydrochloride serves as a valuable ligand in asymmetric catalysis. Its chiral nature allows it to participate in enantioselective reactions, where it can coordinate with transition metals to facilitate asymmetric transformations. Researchers have employed this compound in Rhodium(III)-catalyzed C–H bond functionalization reactions, leading to the synthesis of naphthalene-substituted aromatic esters . These esters can serve as building blocks for more complex organic molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific chemical structure and the context in which it is used. For example, if used as a catalyst in a chemical reaction, its mechanism of action would involve facilitating the conversion of reactants to products .

Safety and Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and ensuring good ventilation .

Future Directions

The future directions for research involving this compound would depend on its specific properties and potential applications. It could be of interest in fields such as organic synthesis, medicinal chemistry, or materials science .

properties

IUPAC Name

(1R)-1-naphthalen-1-yl-N-[(1R)-1-naphthalen-1-ylethyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N.ClH/c1-17(21-15-7-11-19-9-3-5-13-23(19)21)25-18(2)22-16-8-12-20-10-4-6-14-24(20)22;/h3-18,25H,1-2H3;1H/t17-,18-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESSHTRTZDHACX-JAXOOIEVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(C)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

bis((R)-1-(1-Naphthyl)ethyl)amine hydrochloride

CAS RN

312619-39-9
Record name 312619-39-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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